Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate is a heterocyclic compound containing a benzofuran core. While a specific natural source hasn't been identified in the provided literature, its derivatives are commonly utilized in synthetic organic chemistry. Its value in scientific research stems from its versatility as a building block for synthesizing various complex molecules, particularly those with potential biological activity [, ].
Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate is an organic compound with the molecular formula CHO and a CAS number of 82584-78-9. This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring system. It is recognized for its potential applications in various fields, including chemistry, biology, and medicine, primarily as a building block for synthesizing more complex organic molecules and for exploring biological activities such as antimicrobial and anticancer properties .
The synthesis of methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate typically involves cyclization reactions of suitable precursors. A common synthetic route includes:
Industrial production may employ continuous flow reactors to enhance efficiency and yield. Purification methods such as recrystallization and chromatography are often used to achieve high purity levels of the compound.
Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate features a unique molecular structure that includes:
The molecular weight of methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate is approximately 194.19 g/mol. The melting point ranges between 104 °C and 106 °C .
Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate can undergo several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride or lithium aluminum hydride for reduction. Electrophilic substitution often requires catalysts like aluminum chloride or iron(III) chloride.
The compound is classified as an irritant and should be handled with care in laboratory settings. Its solubility characteristics and stability under various conditions are important factors for its applications in research and industry .
Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate has several significant applications:
Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate (CAS: 82584-78-9) represents a structurally distinctive heterocyclic compound characterized by a partially saturated benzofuran core esterified at the 3-position. With the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.184 g/mol, this molecule serves as a versatile synthetic intermediate in pharmaceutical development and materials science due to its bifunctional reactivity profile [3] [9]. Its architectural features combine an electron-rich furan moiety with a ketone-activated cyclohexanone ring, creating strategic sites for further chemical elaboration. This section comprehensively examines state-of-the-art synthetic approaches and optimization strategies for this pharmacologically significant scaffold.
The efficient construction of the 4,5,6,7-tetrahydrobenzofuran framework relies predominantly on two convergent cyclization methodologies, each offering distinct regiochemical outcomes:
Knoevenagel-Type Condensation: The most extensively documented approach involves the condensation of methyl 3-oxoalkanoates with cyclic 1,3-dicarbonyl compounds. Specifically, methyl 3-oxobutanoate undergoes base-catalyzed cyclocondensation with 1,3-cyclohexanedione, forming the critical furan ring through sequential Knoevenagel adduct formation, dehydration, and intramolecular ester enolate attack. This method delivers the core tricyclic system with the ketone functionality pre-installed at the 4-position [3] [9]. Modifications to this route include microwave-assisted protocols that substantially reduce reaction times from hours to minutes while maintaining yields exceeding 75% [9].
Acid-Catalyzed Cyclodehydration: Alternative pathways employ electrophilic cyclization strategies, where phenols bearing δ-ketoester sidechains undergo regioselective cyclization under Brønsted or Lewis acid catalysis. For instance, treatment of ethyl 4-(2-hydroxy-5-oxocyclohexyl)-3-oxobutanoate with polyphosphoric acid (PPA) at 80-90°C induces dehydrative ring closure, producing the tetrahydrobenzofuran skeleton. While this route offers flexibility in substituent placement, it typically delivers moderate yields (50-65%) compared to condensation methods and requires meticulous control of reaction conditions to minimize polycyclic byproduct formation [4] [8].
Table 1: Comparative Analysis of Benzofuran Core Synthesis Methods
Methodology | Key Precursors | Cyclization Conditions | Yield Range | Regiochemical Outcome |
---|---|---|---|---|
Knoevenagel Condensation | 1,3-Cyclohexanedione + Methyl 3-oxobutanoate | K₂CO₃, methanol, reflux, 6h | 70-85% | Exclusive 3-carboxylate orientation |
Acid-Catalyzed Cyclodehydration | δ-Ketoester-functionalized phenols | Polyphosphoric acid, 80-90°C, 3h | 50-65% | Variable orientation depending on substitution pattern |
Microwave-Assisted Condensation | 1,3-Dicarbonyls + β-Ketoesters | DBU catalyst, microwave, 150°C, 15min | 75-82% | High 3-carboxylate selectivity |
Strategic functionalization of the tetrahydrobenzofuran core occurs predominantly through manipulation of the 3-carboxylate group and electrophilic substitution at electron-rich positions:
Esterification/Transesterification: The carboxylic acid precursor (4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid) undergoes efficient O-methylation via Fischer esterification. Concentrated sulfuric acid catalysis in anhydrous methanol solvent provides the methyl ester derivative in excellent yields (typically >90%) after reflux for 8-12 hours. Alternatively, transesterification of ethyl analogs employs titanium(IV) isopropoxide catalysis in methanol under anhydrous conditions, achieving near-quantitative conversion within 3 hours at 65°C [6] [10]. This chemoselective methodology preserves the acid-sensitive ketone functionality while efficiently installing the methyl ester.
C-Alkylation at Activated Positions: The α-protons flanking the 4-ketone group exhibit significant acidity (pKa ≈ 9-11), enabling regioselective deprotonation with mild bases (K₂CO₃, Cs₂CO₃) and subsequent alkylation. This generates 5- or 7-substituted derivatives without disrupting the furan aromaticity. Careful optimization has demonstrated that employing phase-transfer catalysts (tetrabutylammonium bromide) in biphasic water/dichloromethane systems enhances reaction rates and monoalkylation selectivity, suppressing dialkylated byproducts to <5% [8]. The resulting alkylated scaffolds serve as crucial intermediates for synthesizing pharmaceutically targeted molecules, including anti-inflammatory analogs like 4-[(2-methyl-4,5,6,7-tetrahydrobenzofuran-3-carbonyl)amino]benzoic acid [2].
Innovative methodologies employing cyclic CH-acids and 3-bromo-3-nitroacrylates have emerged as efficient pathways for constructing complex benzofuran derivatives. These approaches leverage the enhanced nucleophilicity of cyclic β-diketones and the electrophilic reactivity of nitroacrylates:
Michael-Addition Initiated Ring Closure (MAIRC): 3-Bromo-3-nitroacrylates serve as versatile Michael acceptors toward CH-acids like 1,3-cyclohexanedione. The initial conjugate addition generates a nitronate intermediate that undergoes spontaneous intramolecular O-alkylation, displacing bromide and forming the furan ring. This cascade proceeds efficiently under mild conditions (K₂CO₃/NaHCO₃, room temperature) with notable atom economy, producing functionalized benzofurans incorporating synthetically versatile nitro and ester groups [7].
Solvent System Optimization: Reaction efficiency in MAIRC processes profoundly depends on solvent polarity and protic character. Systematic screening identified ionic liquid/water mixtures ([BMIM]PF₆–H₂O, 2:1 v/v) as optimal media, enhancing yields by 15-25% compared to conventional organic solvents. This system facilitates rapid product isolation via simple decantation while enabling catalyst recycling. Kinetic studies reveal reaction completion within 45 minutes in this biphasic system versus 6-8 hours in acetonitrile or THF [7].
Table 2: Optimization of MAIRC Using Ionic Liquid-Water Systems
Solvent System | Reaction Time (h) | Isolated Yield (%) | Byproduct Formation (%) | Catalyst Recyclability (Cycles) |
---|---|---|---|---|
[BMIM]PF₆–H₂O (2:1) | 0.75 | 92 | <3 | 5 |
Acetonitrile | 6.5 | 68 | 12 | Not applicable |
Tetrahydrofuran | 8.0 | 59 | 18 | Not applicable |
Dimethylformamide | 7.2 | 73 | 15 | Not applicable |
Methanol/Water | 4.0 | 81 | 8 | 3 |
The interplay between solvent polarity, protic character, and catalyst identity critically governs reaction efficiency in benzofuran syntheses:
Solvent Polarity and Protic Effects: Esterification and transesterification reactions exhibit pronounced sensitivity to solvent choice. Anhydrous methanol maximizes Fischer esterification yields (>90%) by shifting the equilibrium toward product formation. Conversely, aprotic dipolar solvents (DMF, DMSO) significantly accelerate Knoevenagel condensations but risk undesired decarboxylation at temperatures exceeding 100°C. For nitroacrylate-mediated cyclizations, protic solvents enhance nitro group solvation, facilitating subsequent cyclization steps, while ethereal solvents (THF, 2-MeTHF) improve diastereoselectivity in alkylations adjacent to the ketone [4] [7].
Catalyst Screening and Optimization: Base-catalyzed reactions (condensations, alkylations) show dramatic improvements with inorganic carbonates. Potassium hydroxide in methanol/water systems achieves 90% conversion for the carboxylic acid precursor to methyl ester at ambient temperature within 6 hours, substantially outperforming traditional mineral acid catalysts that promote ketone hydration or furan ring-opening [4]. For Lewis acid-catalyzed cyclizations, zinc triflate (5 mol%) in dichloroethane at 60°C provides optimal results, suppressing resinification and enhancing regiochemical fidelity compared to classical catalysts like aluminum chloride [8]. Recent catalyst innovations include polymer-supported DMAP derivatives for esterification, enabling simple filtration-based catalyst recovery while maintaining >95% yield over five cycles [6].
Table 3: Catalyst and Solvent Optimization in Key Synthetic Steps
Synthetic Step | Optimal Catalyst System | Optimal Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Esterification (Acid → Methyl Ester) | H₂SO₄ (cat.) | Anhydrous Methanol | 65 (Reflux) | 8-12 | 90-95 |
KOH (1.2 eq.) | Methanol/Water (4:1) | 20 (Ambient) | 6 | 90 | |
Transesterification (Ethyl → Methyl Ester) | Ti(O-i-Pr)₄ (5 mol%) | Anhydrous Methanol | 65 | 3 | 98 |
Knoevenagel Cyclization | K₂CO₃ (1.5 eq.) | Ethanol | 78 (Reflux) | 4 | 82 |
DBU (10 mol%) | Toluene | 110 | 1.5 | 85 | |
C-Alkylation Adjacent to Ketone | Cs₂CO₃ (1.1 eq.) + Bu₄NBr (5 mol%) | Dichloromethane/Water (1:1) | 40 | 5 | 76 |
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